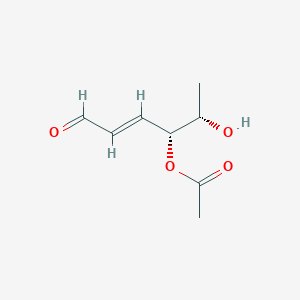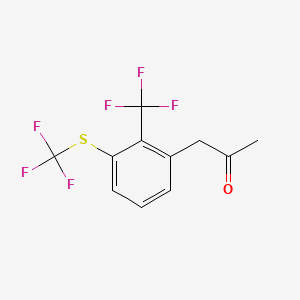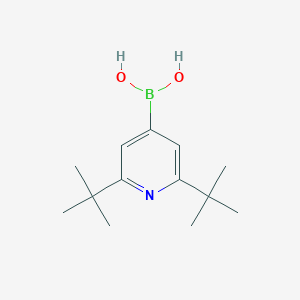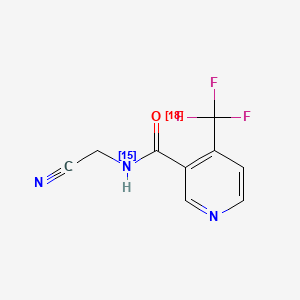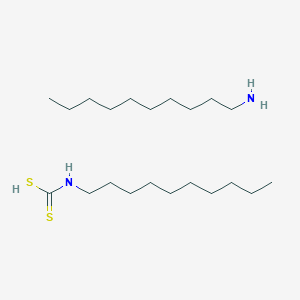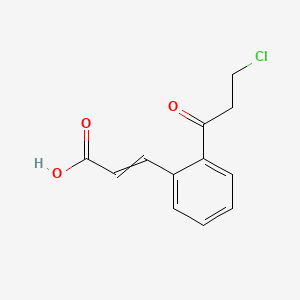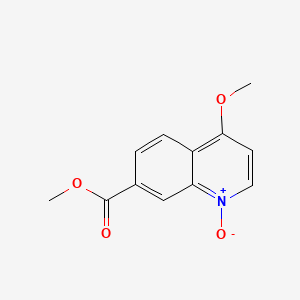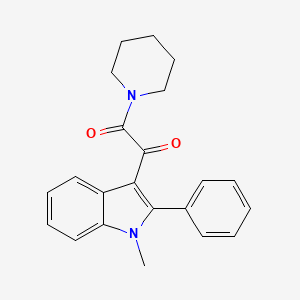
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a piperidine ring, and a diketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Formation of the Diketone Moiety: The diketone moiety can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The diketone moiety can undergo further oxidation to form carboxylic acids.
Reduction: The diketone moiety can be reduced to form diols.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Addition: The piperidine ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Addition: Grignard reagents, organolithium reagents, or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Addition: Various adducts depending on the nucleophile used.
Scientific Research Applications
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The indole core is known to interact with biological macromolecules through π-π stacking and hydrogen bonding interactions. The piperidine ring may enhance the compound’s binding affinity and selectivity for specific targets. The diketone moiety may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione can be compared with other indole derivatives, such as:
1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone: Lacks the piperidine ring and diketone moiety, resulting in different chemical and biological properties.
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethane-1,2-dione: Contains a morpholine ring instead of a piperidine ring, which may affect its reactivity and biological activity.
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione:
The uniqueness of this compound lies in its combination of an indole core, a piperidine ring, and a diketone moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102313-73-5 |
|---|---|
Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(1-methyl-2-phenylindol-3-yl)-2-piperidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C22H22N2O2/c1-23-18-13-7-6-12-17(18)19(20(23)16-10-4-2-5-11-16)21(25)22(26)24-14-8-3-9-15-24/h2,4-7,10-13H,3,8-9,14-15H2,1H3 |
InChI Key |
GCRMRAGMNYYIBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


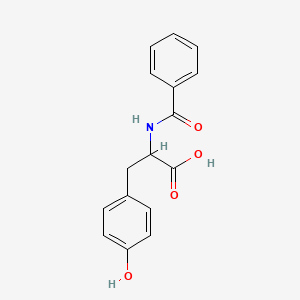

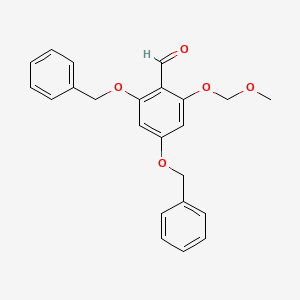

![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
